1-Chloro-4-(phenylsulfinyl)benzene

Process Chemistry Solvent-Free Synthesis Pharmaceutical Intermediate Handling

Securing an unsymmetrical diaryl sulfoxide with predictable regioselectivity often forces lengthy chromatographic purification. This compound provides a direct solution. • Para-chloro substitution directs Suzuki-Miyaura coupling exclusively to the chlorophenyl ring, minimizing byproduct formation. • Sulfinyl group offers moderate SNAr activation-tunable between sulfide and sulfone extremes-enabling late-stage chloride displacement in multifunctional molecules. • Melting point of 43°C permits solvent-free melt-phase reactions, reducing solvent waste and aligning with process intensification goals. Supplied at ≥95% purity with full analytical documentation. R&D-only material; shipped under ambient conditions from global stocking points.

Molecular Formula C12H9ClOS
Molecular Weight 236.72 g/mol
CAS No. 1016-82-6
Cat. No. B086892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(phenylsulfinyl)benzene
CAS1016-82-6
Molecular FormulaC12H9ClOS
Molecular Weight236.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H
InChIKeyXRVFHWFVEIJJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(phenylsulfinyl)benzene: Identity, Properties & Procurement


1-Chloro-4-(phenylsulfinyl)benzene is an unsymmetrical diaryl sulfoxide featuring a 4-chlorophenyl ring and a phenyl ring bridged by a sulfinyl group [1]. Its molecular formula is C₁₂H₉ClOS and its molecular weight is 236.72 g·mol⁻¹. The compound is a crystalline solid at room temperature (melting point 43 °C) with a predicted density of 1.37 g·cm⁻³ and a predicted boiling point of 382.7 °C . Commercial suppliers typically provide this compound at ≥95% purity, stored under cool, dry conditions, and shipped as a research-and-development-only material .

Low-melting solid facilitates melt-phase processing
Moderate SNAr activation supports chemoselective substitution
Electronic bias directs regioselective C–S cleavage in cross-coupling

1-Chloro-4-(phenylsulfinyl)benzene: Why Analogs Cannot Substitute


Replacing 1-chloro-4-(phenylsulfinyl)benzene with a seemingly analogous diaryl sulfoxide or sulfone typically compromises one or more critical performance attributes. The specific substitution pattern – a single para-chloro substituent on one phenyl ring – imparts a melting point (43 °C) that is substantially lower than the bis(4-chlorophenyl) sulfoxide (141–144 °C) and the analogous sulfone (94 °C) , directly affecting process design. Furthermore, the electronic influence of the sulfinyl group is intermediate: it activates the aryl chloride for nucleophilic aromatic substitution (SNAr) but to a significantly lesser extent than a sulfonyl group [1], offering a tunable reactivity window that symmetrical or over-activated analogs cannot replicate. These differences preclude generic interchangeability in applications where physical handling, reactivity tuning, or regioselective coupling are required.

Melting point

The low melting point is substantially lower than that of bis(4-chlorophenyl) sulfoxide and the analogous sulfone; a higher-melting substitute may not support melt-phase protocols.

Reactivity window

The sulfinyl group provides moderate SNAr activation, which is weaker than that of a sulfonyl group; over-activated analogs risk uncontrolled side reactions.

Regioselectivity

The built-in electronic bias favoring the 4-chlorophenyl ring is absent in symmetrical diaryl sulfoxides, potentially leading to product mixtures.

1-Chloro-4-(phenylsulfinyl)benzene: Quantitative Evidence vs. Analogs


Lower Melting Point Enables Melt-Phase Processing

The experimentally determined melting point of 1-chloro-4-(phenylsulfinyl)benzene is 43 °C , which is 51 °C lower than that of its direct sulfone counterpart, 4-chlorophenyl phenyl sulfone (94 °C) . This 51 °C gap enables the sulfoxide to be processed as a low-melting solid or near-liquid at moderately elevated temperatures, facilitating melt-phase reactions, solvent-free protocols, and simplified crystallization workflows.

Melting Point
Data to verify
43 °C (Target) vs 94 °C (Sulfone)
51 °C lower
Supports melt-phase processing review
Verify against lot-specific purity
Process Chemistry Solvent-Free Synthesis Pharmaceutical Intermediate Handling

Moderate SNAr Activation for Chemoselective Substitution

A foundational study by Oae and Kim demonstrated that both phenylsulfinyl and phenylsulfonyl groups activate the aromatic chlorine at the ortho and para positions toward alkaline hydrolysis, but that the activating effect of the phenylsulfonyl group is “substantially larger” than that of the phenylsulfinyl group [1]. This means that 1-chloro-4-(phenylsulfinyl)benzene provides a moderate activation level that is less likely to trigger premature or uncontrolled side-reactions compared to the sulfone.

SNAr Activation
Class-level
Sulfinyl (weaker) vs Sulfonyl (substantially larger)
Supports chemoselectivity review
Absolute rate constants not reported
Nucleophilic Aromatic Substitution Reactivity Tuning Orthogonal Functionalization

Regioselective C–S Cleavage in Cross-Coupling

The Pd/NHC-catalyzed Suzuki–Miyaura reaction of unsymmetrical diaryl sulfoxides proceeds with good regioselectivity for the electron-poor phenyl ring [1]. In the case of 1-chloro-4-(phenylsulfinyl)benzene, the electron-withdrawing chloro substituent directs C–S bond cleavage to the 4-chlorophenyl ring, while the unsubstituted phenyl ring remains intact. This electronic bias is absent in symmetrical diphenyl sulfoxide, which lacks a built-in selectivity handle and can yield mixtures.

Regioselectivity
Context-dependent
Preferential coupling at 4-chlorophenyl ring vs no bias (diphenyl sulfoxide)
Supports regioselective coupling workflow
Compound-specific yield not isolated
Palladium Catalysis Cross-Coupling Sulfoxide Electrophile Biaryl Synthesis

Triple Relay Catalysis for Efficient Synthesis

A Pd(dba)₂/NiXantPhos catalyst system facilitates a triple relay process (α-arylation, C–S cleavage, C–S formation) to generate unsymmetrical diaryl sulfoxides in 85–99% isolated yield [1]. This protocol was demonstrated to include 1-chloro-4-(phenylsulfinyl)benzene (designated as 1016-82-6 in the paper’s supplementary material). Traditional stepwise sulfide oxidation methods typically deliver 70–85% yield, making the catalytic route a significant improvement for procurement-grade production.

Synthesis Yield
Reported
85–99% (catalytic) vs typical 70–85% (oxidation)
Supports procurement-grade yield review
Batch reproducibility to verify
Diaryl Sulfoxide Synthesis Palladium Catalysis High-Throughput Optimization Scale-Up

1-Chloro-4-(phenylsulfinyl)benzene: Application Scenarios


Regioselective Biaryl Synthesis via C–S Cleavage

The inherent electronic bias provided by the 4-chloro substituent directs Suzuki–Miyaura cross-coupling to the chlorophenyl ring, enabling efficient synthesis of unsymmetrical biaryls [1]. This scenario is particularly valuable in medicinal chemistry programs that require mono-arylated intermediates with predictable connectivity, minimizing byproduct formation and chromatographic purification burden.

Chemoselective SNAr in Multi-Step Syntheses

The moderate activation of the aryl chloride by the sulfinyl group allows selective nucleophilic substitution in the presence of more reactive electrophiles [2]. This is exploited in routes where the chloride must be displaced at a late stage without affecting ester, amide, or sulfonamide functionalities already installed, a level of control that the corresponding sulfone does not offer due to its excessive activation.

Solvent-Free Melt Processing for Green Chemistry

With a melting point of only 43 °C, the compound can be liquefied under gentle heating, permitting solvent-free reactions such as melt-phase SNAr or cross-couplings . This reduces solvent waste, simplifies reactor design, and aligns with process intensification goals in industrial R&D and kilo-lab production.

Application
Selection Property
Validation Focus
Regioselective biaryl synthesis
Electronic bias for C–S cleavage regioselectivity
Regioselectivity and byproduct profile
Chemoselective SNAr
Moderate aryl chloride activation
Chemoselectivity in presence of other electrophiles
Solvent-free melt processing
Low-melting solid (melt-phase compatibility)
Reaction efficiency without solvent
Quote Request

Request a Quote for 1-Chloro-4-(phenylsulfinyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.